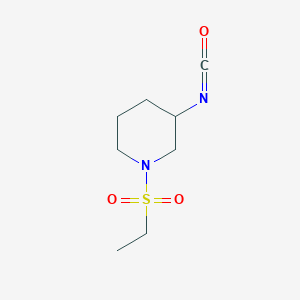

1-(Ethanesulfonyl)-3-isocyanatopiperidine

Description

1-(Ethanesulfonyl)-3-isocyanatopiperidine (CAS: 1016844-38-4) is a heterocyclic compound featuring a piperidine ring substituted with an ethanesulfonyl group at position 1 and an isocyanate group at position 2. Its molecular formula is C₈H₁₂N₂O₃S, with a molecular weight of 216.26 g/mol. The ethanesulfonyl group (C₂H₅SO₂) is an electron-withdrawing substituent, which enhances the electrophilicity of the isocyanate group (-NCO), making it reactive toward nucleophiles like amines and alcohols. This compound is primarily used in synthetic organic chemistry, particularly in the preparation of ureas, carbamates, and polyurethanes, where controlled reactivity is critical .

Key properties include:

- Reactivity: The isocyanate group undergoes addition reactions with nucleophiles, while the sulfonyl group stabilizes intermediates via resonance.

- Hazards: Like most isocyanates, it is moisture-sensitive, releasing toxic gases (e.g., CO₂) upon hydrolysis. Proper handling requires anhydrous conditions and personal protective equipment (PPE) to prevent respiratory and dermal exposure .

Propriétés

IUPAC Name |

1-ethylsulfonyl-3-isocyanatopiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-2-14(12,13)10-5-3-4-8(6-10)9-7-11/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJXGUGHPOXIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(Ethanesulfonyl)-3-isocyanatopiperidine typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride and isocyanate reagents. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

1-(Ethanesulfonyl)-3-isocyanatopiperidine undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

Oxidation and Reduction: The ethanesulfonyl group can be oxidized to form sulfonic acids or reduced to form sulfides.

Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include ureas, carbamates, sulfonic acids, and sulfides.

Applications De Recherche Scientifique

1-(Ethanesulfonyl)-3-isocyanatopiperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to modify biomolecules, potentially altering their activity or stability.

Medicine: It may serve as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It can be used in the production of polymers and other materials with specialized properties.

Mécanisme D'action

The mechanism of action of 1-(Ethanesulfonyl)-3-isocyanatopiperidine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethanesulfonyl group can participate in redox reactions, influencing the oxidative state of the environment.

Comparaison Avec Des Composés Similaires

(a) 1-[(4-Fluorophenyl)sulfonyl]-3-isocyanatopiperidine

- Molecular Formula : C₁₂H₁₃FN₂O₃S (MW: 284.31 g/mol) .

- Structural Difference : Replaces the aliphatic ethanesulfonyl group with an aromatic 4-fluorophenylsulfonyl moiety.

- Impact :

- The fluorine atom increases lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications.

- The aromatic sulfonyl group provides stronger electron-withdrawing effects, further activating the isocyanate group compared to the aliphatic variant.

- Applications : Likely used in drug discovery for covalent inhibitor synthesis .

(b) 1-Isocyanato-3-methoxy-2-methylpropane

- Molecular Formula: C₆H₁₁NO₂ (MW: 129.16 g/mol) .

- Structural Difference : A branched aliphatic isocyanate lacking a sulfonyl group.

- Impact: The absence of a sulfonyl group reduces electrophilicity, resulting in slower reaction kinetics. The methoxy group (-OCH₃) introduces steric hindrance and polarizability, altering solubility in non-polar solvents.

- Applications : Used in flexible polyurethane foams and coatings .

Piperidine Derivatives with Sulfonyl Groups

(a) [1-(Phenylsulfonyl)piperidin-3-yl]acetic Acid

- Molecular Formula: C₁₃H₁₇NO₄S (MW: 295.34 g/mol) .

- Structural Difference : Replaces the isocyanate with a carboxylic acid (-COOH) and uses a phenylsulfonyl group.

- Impact: The carboxylic acid enables salt formation and hydrogen bonding, increasing water solubility. Lacks the reactivity of isocyanates, making it suitable for non-covalent interactions in drug design.

- Applications : Intermediate in peptidomimetics and enzyme inhibitors .

(b) 1-(Ethylsulfonyl)azetidine-3-carboxylic Acid

- Molecular Formula: C₆H₁₁NO₄S (MW: 193.22 g/mol) .

- Structural Difference : Azetidine (4-membered ring) instead of piperidine, with a carboxylic acid substituent.

- Impact :

- The smaller ring increases ring strain, enhancing reactivity in ring-opening reactions.

- The carboxylic acid group introduces acidity (pKa ~2–3), unlike the neutral isocyanate.

- Applications : Building block for constrained peptides or β-turn mimetics .

Hazard Profile Comparison

Activité Biologique

1-(Ethanesulfonyl)-3-isocyanatopiperidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and research findings.

- IUPAC Name : 1-(Ethanesulfonyl)-3-isocyanatopiperidine

- Molecular Formula : C8H14N2O2S

- Molecular Weight : 194.27 g/mol

Biological Activity Overview

Research indicates that 1-(Ethanesulfonyl)-3-isocyanatopiperidine exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound's unique structure allows it to interact with various biological targets, leading to its therapeutic potential.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests its potential as a lead compound for antibiotic development.

Anticancer Properties

The anticancer activity of 1-(Ethanesulfonyl)-3-isocyanatopiperidine has also been investigated. Preliminary studies indicate that it may induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation.

The biological activity of 1-(Ethanesulfonyl)-3-isocyanatopiperidine can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit their function, disrupting crucial biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Growth inhibition | |

| Anticancer | Cancer cell lines | Induction of apoptosis |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the efficacy of 1-(Ethanesulfonyl)-3-isocyanatopiperidine against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity. The mechanism was hypothesized to involve disruption of cell wall synthesis. -

Cancer Cell Apoptosis :

In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a significant increase in caspase-3 activity, a marker for apoptosis. This suggests that the compound could be further explored for its potential in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.